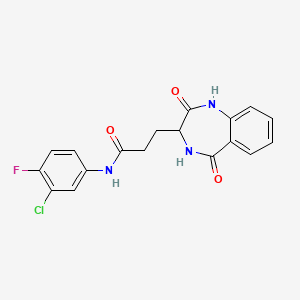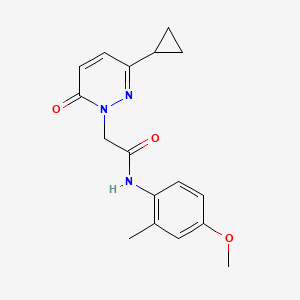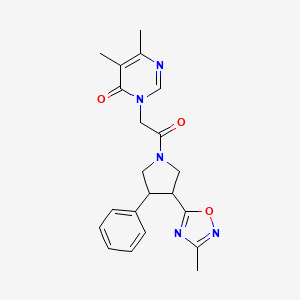
5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is an organic compound that has garnered significant interest due to its diverse applications in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of this compound often begins with the preparation of the pyrimidinone core, typically through cyclization reactions of appropriate precursors under specific conditions.
Route 2: The oxadiazole group can be synthesized via cyclization of hydrazides with appropriate reagents.
Route 3: The pyrrolidine ring is usually constructed through multi-step synthetic routes involving intermediate formation of ketones, followed by cyclization.
Industrial Production Methods: The industrial production of such a complex compound would likely employ automated and continuous flow synthesis to improve yield and reduce the reaction time. High-throughput screening of reaction conditions would be essential to optimize each step for commercial-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Due to the presence of various functional groups, it can undergo oxidation reactions especially on the methyl groups.
Substitution Reactions: Nucleophilic substitution reactions are possible at the oxadiazole and pyrimidinone rings due to the electron-rich nature of these systems.
Condensation Reactions: The keto group on the pyrrolidine ring is prone to condensation reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Including lithium aluminum hydride for reduction processes.
Nucleophiles: Such as amines and alcohols for substitution and condensation reactions.
Major Products Formed: These reactions typically yield derivatives with modifications at the methyl, phenyl, and keto groups, creating a range of products with potentially varied biological activities.
Scientific Research Applications
In Chemistry:
It serves as a building block for the synthesis of complex organic molecules.
In Biology and Medicine:
The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its derivatives are being studied for anti-inflammatory and anti-cancer properties.
In Industry:
Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends largely on its derivatives and specific application:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways: Through binding to molecular targets, it can modulate signaling pathways crucial for cell survival, proliferation, or apoptosis.
Comparison with Similar Compounds
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one
4-phenylpyrrolidin-1-yl derivatives
These compounds share structural similarities but differ in functional groups, which can significantly affect their reactivity and biological activity.
Uniqueness: What sets 5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one apart is its integrated functional groups that allow for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-14(2)22-12-26(21(13)28)11-19(27)25-9-17(16-7-5-4-6-8-16)18(10-25)20-23-15(3)24-29-20/h4-8,12,17-18H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXFCRATSBGILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
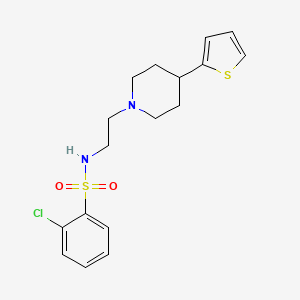
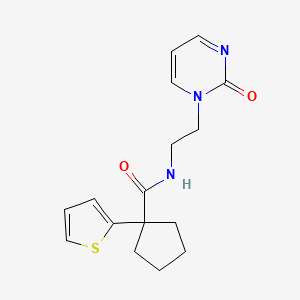
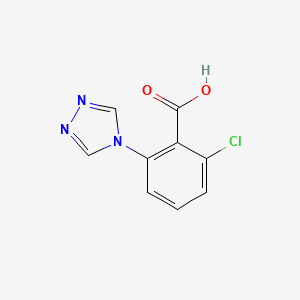

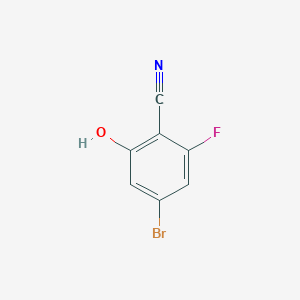
![N'-[(4-fluorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2708989.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2708991.png)
![1-(4-Chlorobenzenesulfonyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708992.png)
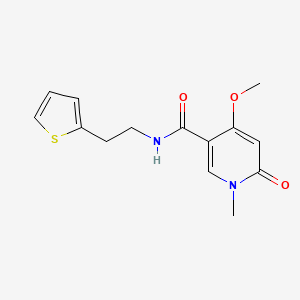
![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)
